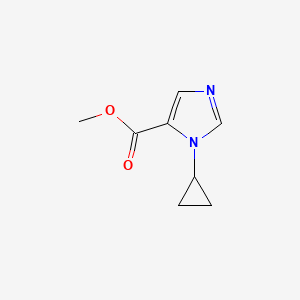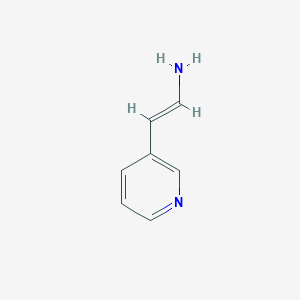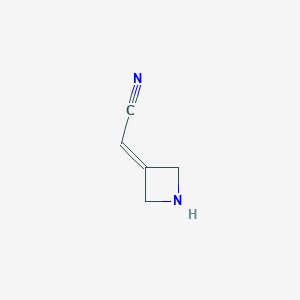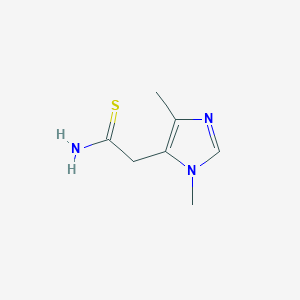
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide is a heterocyclic compound that features an imidazole ring substituted with two methyl groups and an ethanethioamide group. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the imidazole ring .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yields and purity
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Imidazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: The compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of materials with specific chemical properties, such as catalysts and dyes
Mécanisme D'action
The mechanism of action of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide involves its interaction with molecular targets in biological systems. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine: Similar structure but with an amine group instead of a thioamide.
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanol: Similar structure but with a hydroxyl group instead of a thioamide.
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanone: Similar structure but with a ketone group instead of a thioamide.
Uniqueness
The uniqueness of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanethioamide lies in its thioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H11N3S |
|---|---|
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
2-(3,5-dimethylimidazol-4-yl)ethanethioamide |
InChI |
InChI=1S/C7H11N3S/c1-5-6(3-7(8)11)10(2)4-9-5/h4H,3H2,1-2H3,(H2,8,11) |
Clé InChI |
FUMNSGQOKLEOCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C=N1)C)CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


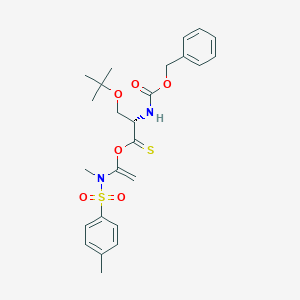
![potassium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12819488.png)
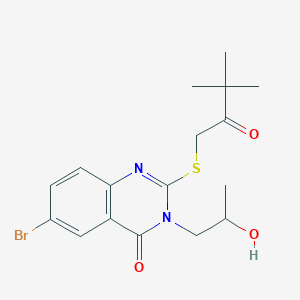
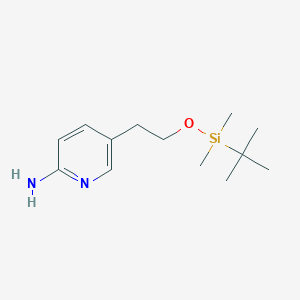
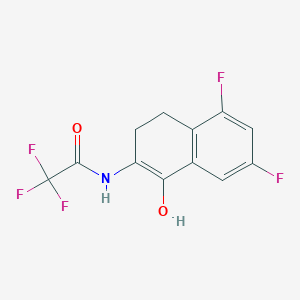
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
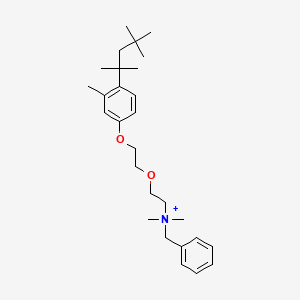
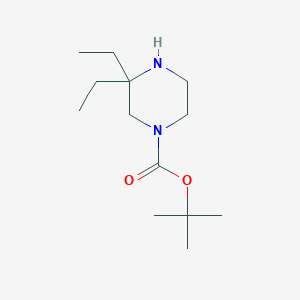
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B12819531.png)
![4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline](/img/structure/B12819535.png)

